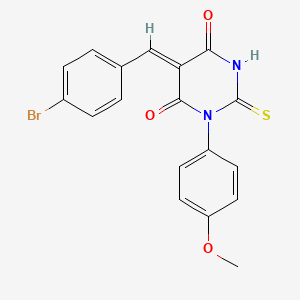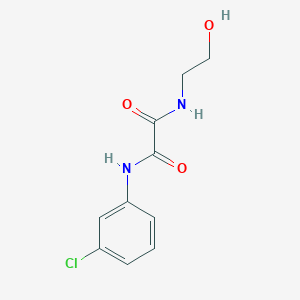![molecular formula C21H20N2O3S B11641408 (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11641408.png)
(5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic molecule characterized by its complex structure, which includes a methoxyphenyl group, a propan-2-ylbenzylidene moiety, and a thioxodihydropyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes:
Formation of the Thioxodihydropyrimidine Core: This step involves the condensation of thiourea with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the thioxodihydropyrimidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted benzene derivative reacts with the intermediate.
Formation of the Benzylidene Moiety: The final step involves the condensation of the intermediate with 4-(propan-2-yl)benzaldehyde under basic conditions to form the benzylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: The thioxodihydropyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene moiety can be reduced to form the corresponding dihydro derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxodihydropyrimidines and their derivatives.
Biology
In biological research, (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound’s potential therapeutic effects are explored. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mécanisme D'action
The mechanism by which (5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxodihydropyrimidine core can mimic natural substrates or inhibitors, leading to specific biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-thioxodihydropyrimidine-4,6-dione: Similar core structure but different substituents.
1-(4-Methoxyphenyl)-2-thioxodihydropyrimidine-4,6-dione: Lacks the benzylidene moiety.
5-Benzylidene-2-thioxodihydropyrimidine-4,6-dione: Lacks the methoxyphenyl group.
Uniqueness
(5Z)-1-(4-methoxyphenyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This compound , covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C21H20N2O3S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(5Z)-1-(4-methoxyphenyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N2O3S/c1-13(2)15-6-4-14(5-7-15)12-18-19(24)22-21(27)23(20(18)25)16-8-10-17(26-3)11-9-16/h4-13H,1-3H3,(H,22,24,27)/b18-12- |
Clé InChI |
HXJAIQJWBKQZLU-PDGQHHTCSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
![N-(2,4-dimethylphenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11641337.png)
![(3Z)-3-{[(2-hydroxyphenyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11641350.png)
![propan-2-yl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11641353.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11641356.png)



![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641395.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641400.png)
![2-(methylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641416.png)
![Ethyl 4-[(3,4-dichlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11641424.png)

![5-(4-Butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641427.png)
